molecular formula C11H10N2O4 B11770662 Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate CAS No. 540750-98-9

Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate

Cat. No.: B11770662
CAS No.: 540750-98-9
M. Wt: 234.21 g/mol
InChI Key: KDNWMWIWDMGWOQ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the potential biological activities it may exhibit.

Properties

CAS No.

540750-98-9

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 6-acetamido-1,2-benzoxazole-3-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-6(14)12-7-3-4-8-9(5-7)17-13-10(8)11(15)16-2/h3-5H,1-2H3,(H,12,14)

InChI Key

KDNWMWIWDMGWOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=NO2)C(=O)OC

Origin of Product

United States

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